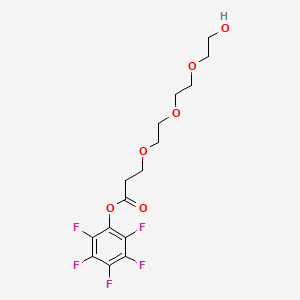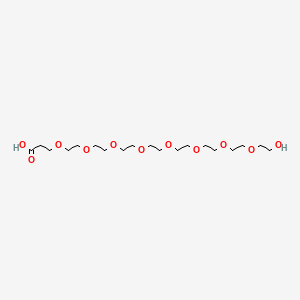![molecular formula C30H42Cl2F3N5O2 B608092 (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride CAS No. 869725-27-9](/img/structure/B608092.png)
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Descripción general
Descripción
INCB-9471 Dihidrocloruro es un fármaco novedoso, de pequeño tamaño y de administración oral que actúa como un antagonista del receptor de quimiocinas C-C tipo 5 (CCR5). Está principalmente desarrollado para el tratamiento del VIH/SIDA mediante la inhibición de la entrada del virus en células no infectadas .
Métodos De Preparación
La preparación de INCB-9471 Dihidrocloruro implica múltiples rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas, incluyendo la formación de una unidad de indano, que consiste en un ciclopentano fusionado a un anillo de benceno . Los métodos de producción industrial suelen implicar el uso de disolventes orgánicos y reactivos en condiciones controladas para asegurar la pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
INCB-9471 Dihidrocloruro experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura química de INCB-9471 Dihidrocloruro.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
INCB-9471 Dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los antagonistas de CCR5 y sus interacciones con otras moléculas.
Biología: El compuesto se utiliza en estudios biológicos para comprender el papel de CCR5 en varios procesos celulares.
Medicina: INCB-9471 Dihidrocloruro se está investigando por su uso potencial en el tratamiento del VIH/SIDA al evitar que el virus ingrese a las células no infectadas
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a CCR5.
Mecanismo De Acción
INCB-9471 Dihidrocloruro ejerce sus efectos al actuar como un antagonista del receptor CCR5. Bloquea el correceptor CCR5 en las células CD4-T del huésped, evitando que el virus VIH ingrese a las células no infectadas. Este mecanismo de acción es diferente de otros medicamentos antivirales orales que se dirigen al virus dentro de los glóbulos blancos del paciente .
Comparación Con Compuestos Similares
INCB-9471 Dihidrocloruro es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y alta selectividad para el receptor CCR5. Los compuestos similares incluyen:
Maraviroc: Otro antagonista de CCR5 utilizado para el tratamiento del VIH/SIDA.
Vicriviroc: Un antagonista de CCR5 que se ha investigado por su uso potencial en la terapia del VIH.
Darunavir: Un inhibidor de la proteasa utilizado en combinación con otros agentes antirretrovirales para el tratamiento del VIH
INCB-9471 Dihidrocloruro destaca por su potente actividad inhibitoria contra la migración de monocitos y la infección por VIH-1 .
Propiedades
Número CAS |
869725-27-9 |
|---|---|
Fórmula molecular |
C30H42Cl2F3N5O2 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1 |
Clave InChI |
IXVIZEPNBCSFFE-XLXXGMJUSA-N |
SMILES |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
SMILES isomérico |
CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
SMILES canónico |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
INCB-9471; INCB-009471; INCB9471; INCB009471; INCB 9471; INCB 009471 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

